N'-[(E)-(3-fluorophenyl)methylidene]-8-methyl-1,2-bis(propylsulfonyl)indolizine-3-carbohydrazide
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Overview
Description
N’-[(E)-(3-FLUOROPHENYL)METHYLIDENE]-8-METHYL-1,2-BIS(PROPANE-1-SULFONYL)INDOLIZINE-3-CARBOHYDRAZIDE is a complex organic compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions and have significant applications in bioinorganic chemistry .
Preparation Methods
The synthesis of N’-[(E)-(3-FLUOROPHENYL)METHYLIDENE]-8-METHYL-1,2-BIS(PROPANE-1-SULFONYL)INDOLIZINE-3-CARBOHYDRAZIDE typically involves the reaction of appropriate substituted hydrazines or hydrazides with aldehydes or ketones. The reaction is usually carried out in solvents like ethanol, methanol, tetrahydrofuran, butanol, or glacial acetic acid . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: It can undergo substitution reactions, particularly involving the fluorophenyl group. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N’-[(E)-(3-FLUOROPHENYL)METHYLIDENE]-8-METHYL-1,2-BIS(PROPANE-1-SULFONYL)INDOLIZINE-3-CARBOHYDRAZIDE has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of coordination compounds and as a ligand in complex formation.
Medicine: It may have pharmacological applications due to its ability to form stable complexes with metal ions.
Industry: It can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of this compound involves its ability to form stable complexes with transition metal ions. These complexes can interact with various molecular targets and pathways, leading to their biological effects. The specific molecular targets and pathways involved depend on the nature of the metal ion and the structure of the complex formed .
Comparison with Similar Compounds
Similar compounds include other Schiff base hydrazones derived from different substituted hydrazines and aldehydes or ketones. These compounds share similar structural features and chemical properties but may differ in their specific applications and biological activities. Some examples of similar compounds are:
- N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE
- N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE
These compounds highlight the versatility and potential of Schiff base hydrazones in various fields of research and industry.
Properties
Molecular Formula |
C23H26FN3O5S2 |
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Molecular Weight |
507.6 g/mol |
IUPAC Name |
N-[(E)-(3-fluorophenyl)methylideneamino]-8-methyl-1,2-bis(propylsulfonyl)indolizine-3-carboxamide |
InChI |
InChI=1S/C23H26FN3O5S2/c1-4-12-33(29,30)21-19-16(3)8-7-11-27(19)20(22(21)34(31,32)13-5-2)23(28)26-25-15-17-9-6-10-18(24)14-17/h6-11,14-15H,4-5,12-13H2,1-3H3,(H,26,28)/b25-15+ |
InChI Key |
DQWQYARFQXDUHT-MFKUBSTISA-N |
Isomeric SMILES |
CCCS(=O)(=O)C1=C2C(=CC=CN2C(=C1S(=O)(=O)CCC)C(=O)N/N=C/C3=CC(=CC=C3)F)C |
Canonical SMILES |
CCCS(=O)(=O)C1=C2C(=CC=CN2C(=C1S(=O)(=O)CCC)C(=O)NN=CC3=CC(=CC=C3)F)C |
Origin of Product |
United States |
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